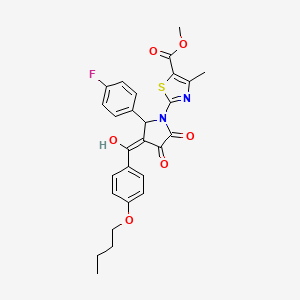![molecular formula C18H22N2O3S B14151754 2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide CAS No. 1048668-06-9](/img/structure/B14151754.png)
2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide is a synthetic organic compound characterized by its unique structural properties It contains a sulfonamide group, which is known for its diverse applications in medicinal chemistry and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide typically involves the reaction of 3,5-dimethylphenylamine with methylsulfonyl chloride to form the intermediate 3,5-dimethylphenyl(methylsulfonyl)amine. This intermediate is then reacted with N-phenylpropanamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific substitution reaction.
Aplicaciones Científicas De Investigación
2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]butanoic acid
- N~2~-(3,5-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)alaninamide
Uniqueness
Compared to similar compounds, 2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. The presence of both the sulfonamide group and the aromatic rings allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.
Propiedades
Número CAS |
1048668-06-9 |
|---|---|
Fórmula molecular |
C18H22N2O3S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-phenylpropanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-13-10-14(2)12-17(11-13)20(24(4,22)23)15(3)18(21)19-16-8-6-5-7-9-16/h5-12,15H,1-4H3,(H,19,21) |
Clave InChI |
FFJONVHSMFUNMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CC=CC=C2)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



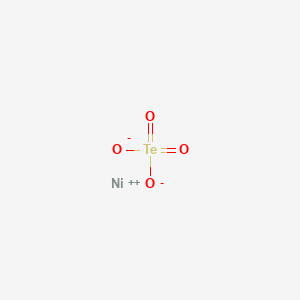
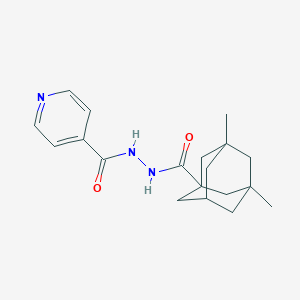
![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
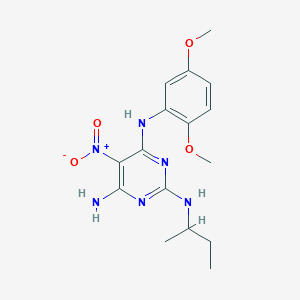
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)
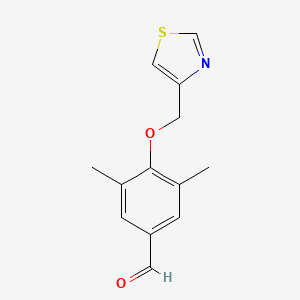
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
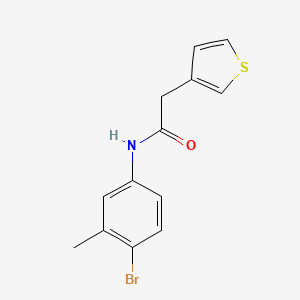
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
